2-(1,2-Benzisothiazol-3-yloxy)acetamide

Antimicrobial Algicide Water treatment

2-(1,2-Benzisothiazol-3-yloxy)acetamide (CAS 94087-28-2) is a heterocyclic building block with the molecular formula C₉H₈N₂O₂S and a molecular weight of 208.24 g/mol. The compound belongs to the 1,2-benzisothiazole class and features an ether linkage connecting the benzisothiazole ring to an acetamide moiety.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
CAS No. 94087-28-2
Cat. No. B12652628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-Benzisothiazol-3-yloxy)acetamide
CAS94087-28-2
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NS2)OCC(=O)N
InChIInChI=1S/C9H8N2O2S/c10-8(12)5-13-9-6-3-1-2-4-7(6)14-11-9/h1-4H,5H2,(H2,10,12)
InChIKeyRVOTWSQZXVMKPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,2-Benzisothiazol-3-yloxy)acetamide (CAS 94087-28-2): Core Scaffold Overview for Procurement


2-(1,2-Benzisothiazol-3-yloxy)acetamide (CAS 94087-28-2) is a heterocyclic building block with the molecular formula C₉H₈N₂O₂S and a molecular weight of 208.24 g/mol . The compound belongs to the 1,2-benzisothiazole class and features an ether linkage connecting the benzisothiazole ring to an acetamide moiety [1]. It has been employed as a core synthetic scaffold for generating libraries of N-arylpyrazole-containing acetamide derivatives evaluated for antibacterial and antialgal activity [2]. The compound is listed under EINECS 301-921-3 and is available from multiple chemical suppliers as a research-grade intermediate .

Why Generic Substitution Fails for 2-(1,2-Benzisothiazol-3-yloxy)acetamide (CAS 94087-28-2)


The 1,2-benzisothiazole scaffold is not functionally interchangeable with the more common 1,3-benzothiazole or simple isothiazolinone biocides. The 1,2-benzisothiazole ring system exhibits a distinct electronic configuration and reactivity profile due to the adjacent nitrogen-sulfur arrangement, which directly influences the compound's hydrogen-bonding capacity and metabolic stability [1]. Furthermore, the ether-linked acetamide side chain in CAS 94087-28-2 provides a unique synthetic handle for further derivatization via the terminal amide group, a feature absent in simpler benzisothiazolinones such as 1,2-benzisothiazol-3(2H)-one (BIT, CAS 2634-33-5) [2]. Substitution with structurally related but non-identical intermediates—such as N-(1,3-benzothiazol-2-yl)acetamides or 3-oxo-1,2-benzisothiazole-2(3H)-acetamide derivatives—will yield different reaction outcomes, bioactivity profiles, and physicochemical properties, making generic substitution a procurement risk [1].

2-(1,2-Benzisothiazol-3-yloxy)acetamide (CAS 94087-28-2): Quantitative Differentiation Evidence


Dual Antibacterial and Antialgal Activity of Derivatives Built on the CAS 94087-28-2 Scaffold vs. Single-Target Benzothiazole Acetamides

The parent scaffold 2-(1,2-benzisothiazol-3-yloxy)acetamide serves as the core for derivatives showing dual antibacterial and antialgal activity. The lead derivative 2-(1,2-benzisothiazol-3-yloxy)-N-(3-cyano-1-(2,4-dimethylphenyl)pyrazol-5-yl)acetamide achieved 81% synthetic yield and demonstrated good bioactivity against both heterotrophic bacteria and marine chlorella in a single assay panel [1]. In contrast, structurally related 2-(benzothiazolylthio)acetamide derivatives (exemplified by lead compound 1a) were reported to show CCR3 receptor binding affinity (IC₅₀ = 750 nM) without reported antibacterial or antialgal activity in the same study context [2]. This multi-target bioactivity profile distinguishes the benzisothiazol-3-yloxy acetamide scaffold from the thioether-linked benzothiazole CCR3 antagonist class.

Antimicrobial Algicide Water treatment

Ether-Linked Acetamide vs. Thioether-Linked Analogs: Structural Basis for Differential Reactivity in Library Synthesis

The target compound features an ether (-O-CH₂-CONH₂) linkage between the benzisothiazole ring and the acetamide group, which provides a distinct synthetic handle compared to the thioether (-S-CH₂-CONH₂) linkage found in the 2-(benzothiazolylthio)acetamide class of CCR3 antagonists [1]. The ether oxygen in CAS 94087-28-2 introduces different electronic and steric properties that affect both the reactivity of the terminal amide and the overall molecular conformation. In the Yu et al. (2020) study, this ether-linked scaffold enabled carbodiimide-mediated condensation with N-aryl-3-cyanopyrazol-5-amines to generate nine diverse derivatives with yields reported for each compound [1]. In contrast, the thioether-linked 2-(benzothiazolylthio)acetamide class requires a different synthetic route involving thiol alkylation [2].

Medicinal chemistry Scaffold diversification Structure-activity relationship

Validated Reverse-Phase HPLC Method for Identity Confirmation and Purity Assessment of CAS 94087-28-2

A reverse-phase HPLC method using a Newcrom R1 column has been specifically demonstrated for the separation and analysis of 2-(1,2-benzisothiazol-3-yloxy)acetamide [1]. The method employs a mobile phase of acetonitrile, water, and phosphoric acid under simple isocratic conditions, providing a practical quality control protocol for procurement verification [1]. While this represents a single-compound application rather than a head-to-head comparison, the availability of a published, compound-specific HPLC method reduces method development time compared to purchasing a related benzisothiazole analog without an established analytical protocol.

Analytical chemistry Quality control HPLC method

Physicochemical Property Differentiation: Boiling Point and Density vs. Common Isothiazolinone Biocide BIT

The target compound possesses a reported boiling point of 361.4°C at 760 mmHg, a flash point of 172.4°C, and a density of 1.411 g/cm³ [1]. In contrast, the widely used industrial biocide 1,2-benzisothiazol-3(2H)-one (BIT, CAS 2634-33-5), which shares the benzisothiazole core but lacks the acetamide side chain, has a significantly lower molecular weight (151.19 g/mol vs. 208.24 g/mol) and correspondingly different thermal and physical properties [2]. The higher boiling point and density of CAS 94087-28-2 may confer advantages in high-temperature industrial processes where volatile active ingredients would be unsuitable.

Physicochemical properties Formulation Storage

Synthetic Yield Benchmarking: CAS 94087-28-2 Derivatives Achieve 81% Yield in Carbodiimide-Mediated Coupling

The carbodiimide condensation of the CAS 94087-28-2 scaffold with substituted N-aryl-3-cyanopyrazol-5-amines yielded a series of nine derivatives, with the highest reported yield of 81% for the 2,4-dimethylphenyl-substituted derivative [1]. This yield was achieved under standard carbodiimide coupling conditions (EDCI/HOBt) at room temperature, indicating good reactivity of the terminal acetamide group in the target compound. In comparison, similar amide bond-forming reactions on 3-oxo-1,2-benzisothiazole-2(3H)-acetamide scaffolds (a related benzisothiazolinone class) have been reported to require more forcing conditions or specialized catalysts [2], suggesting that the non-oxidized benzisothiazole ring in CAS 94087-28-2 may offer a more synthetically accessible starting point.

Synthetic chemistry Reaction yield Process scale-up

2-(1,2-Benzisothiazol-3-yloxy)acetamide (CAS 94087-28-2): Evidence-Backed Application Scenarios


Synthesis of Dual-Action Antibacterial-Antialgal Hybrid Molecules for Water Treatment

The CAS 94087-28-2 scaffold enables the construction of hybrid molecules combining the benzisothiazole antimicrobial pharmacophore with N-arylpyrazole moieties. In the Yu et al. (2020) study, nine derivatives were synthesized and screened against heterotrophic bacteria and marine chlorella, with the lead compound demonstrating dual activity in both assays [1]. This dual-action profile makes the scaffold particularly suitable for water treatment and antifouling applications where both bacterial and algal growth must be controlled simultaneously.

Medicinal Chemistry Library Synthesis Targeting the Benzisothiazole-Containing Chemical Space

The ether-linked acetamide group in CAS 94087-28-2 provides a reactive handle for amide bond formation via carbodiimide-mediated coupling, as demonstrated by the 81% yield achieved in the synthesis of the 2,4-dimethylphenyl derivative [1]. This synthetic accessibility positions the compound as a versatile intermediate for generating structurally diverse libraries of benzisothiazole-containing molecules for screening against biological targets. The compound's distinct 1,2-benzisothiazole ring system also provides an underexplored chemical space relative to the more common 1,3-benzothiazole scaffold [1].

Quality Control Method Development Using Established HPLC Protocol

For laboratories procuring CAS 94087-28-2 as a research intermediate, a reverse-phase HPLC method on a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been demonstrated for compound-specific separation and purity analysis [2]. This published method provides a starting point for in-house quality control method development, reducing the time and resources required for analytical method validation compared to compounds without established chromatographic protocols.

Agrochemical Intermediate for Novel Fungicide and Bactericide Development

The 1,2-benzisothiazole core is a recognized scaffold in agrochemical fungicide and bactericide development, as evidenced by patent literature on benzisothiazole-containing antimicrobial agents [3]. The CAS 94087-28-2 compound, with its acetamide side chain, provides a synthetically accessible entry point for further functionalization toward crop protection agents. The compound's higher boiling point (361.4°C) and density (1.411 g/cm³) relative to simpler benzisothiazolinones may also be advantageous for formulation stability under agricultural field conditions [4].

Quote Request

Request a Quote for 2-(1,2-Benzisothiazol-3-yloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.